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molecular formula C15H11ClN2O2 B8772276 benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8772276
M. Wt: 286.71 g/mol
InChI Key: FVVQJXYNITYSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879844B2

Procedure details

To a reaction solution of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.26 g) in tetrahydrofuran (16 ml) was added sec-butyllithium (14.6 ml) dropwise in nitrogen atmosphere at −78° C. After the mixture was stirred at the same temperature for 30 minutes, a solution of benzyl chloroformate (2.1 ml) in tetrahydrofuran (16 ml) was added dropwise to the reaction mixture at −78° C. Furthermore, the reaction solution was stirred at −78° C. for 15 minutes, neutralized with saturated aqueous ammonium chloride (12 ml), and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was dissolved in tetrahydrofuran (17 ml), 1M tetrabutylammonium fluoride/tetrahydrofuran solution (16.9 ml) was added, and the mixture was stirred at ambient temperature for 3 hours. To the reaction solution were added ethyl acetate and water, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate) to obtain benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (690 mg).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si](C(C)C)(C(C)C)C(C)C)[CH:9]=[CH:10][C:3]=12.C([Li])(CC)C.Cl[C:27]([O:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[O:28].[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[C:7]([C:27]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[O:28])=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12 |f:3.4|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Furthermore, the reaction solution was stirred at −78° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (17 ml)
ADDITION
Type
ADDITION
Details
1M tetrabutylammonium fluoride/tetrahydrofuran solution (16.9 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the reaction solution were added ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C(=O)OCC1=CC=CC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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